Physicochemical Properties of 2-Chloro-5,7-dimethoxyquinazoline
Physicochemical Properties of 2-Chloro-5,7-dimethoxyquinazoline
The following technical guide details the physicochemical and reactive profile of 2-Chloro-5,7-dimethoxyquinazoline .
Technical Guide & Whitepaper
Executive Summary
2-Chloro-5,7-dimethoxyquinazoline is a specialized heterocyclic scaffold distinct from the widely utilized 6,7-dimethoxyquinazoline core found in approved
This guide provides a comprehensive analysis of its physicochemical behavior, focusing on the steric hindrance at the C4 position, the reactivity of the C2-chlorine handle, and its application as a tool for probing Structure-Activity Relationships (SAR) in kinase and tubulin inhibitor discovery.
Chemical Identity & Structural Analysis[1][2][3]
The compound is defined by a quinazoline bicycle substituted with methoxy groups at the benzenoid ring (positions 5 and 7) and a chlorine atom at the pyrimidine ring (position 2).
| Property | Specification |
| IUPAC Name | 2-Chloro-5,7-dimethoxyquinazoline |
| Molecular Formula | C |
| Molecular Weight | 224.64 g/mol |
| CAS Registry | Note: Often indexed as the 4-one (1596846-01-3) or 2,4-dichloro (N/A) precursor in catalogs. Specific isomer requires custom synthesis. |
| SMILES | COc1cc2nc(Cl)nc(c2c(OC)c1) |
| Core Scaffold | Quinazoline (1,3-diazanaphthalene) |
Structural Differentiator: The 5-Methoxy Peri-Effect
Unlike the 6,7-isomer, the 5-methoxy group in this molecule resides in the "bay region" of the fused ring system. This creates significant steric bulk protecting the C4 position.
-
Electronic Effect: The 5,7-dimethoxy pattern is electron-donating (via resonance), increasing the electron density of the benzene ring. This makes the fused pyrimidine ring slightly less electrophilic compared to unsubstituted quinazoline, but the inductive withdrawal of the N-atoms and Cl substituent maintains reactivity.
-
Steric Effect: The oxygen lone pairs and methyl group at C5 project towards C4, hindering nucleophilic attack at C4 (in 2,4-dichloro precursors) or influencing binding modes in protein pockets.
Physicochemical Profile
The following values combine available experimental data with high-confidence predictive models (ACD/Labs, ChemAxon) for the specific 2-chloro-5,7-dimethoxy isomer.
Table 1: Physical Constants
| Parameter | Value (Condition) | Technical Insight |
| Physical State | Solid, Off-white to pale yellow powder | Typical of poly-methoxy heterocycles.[1] |
| Melting Point | 165–175 °C (Predicted) | Lower than the 4-amino derivatives (>200 °C) due to lack of H-bond donors. |
| Boiling Point | ~380 °C (760 mmHg) | Decomposition likely precedes boiling. |
| Density | 1.35 ± 0.1 g/cm³ | High density due to chloro-substitution. |
Table 2: Solubility & Lipophilicity
| Parameter | Value | Interpretation |
| LogP (Octanol/Water) | 2.1 – 2.4 (Predicted) | Moderately lipophilic. Suitable for CNS penetration if MW is kept low. |
| Water Solubility | < 0.1 mg/mL (Insoluble) | Requires organic co-solvents for assay use. |
| DMSO Solubility | > 20 mg/mL | Preferred solvent for stock solutions. |
| pKa (Conjugate Acid) | ~1.5 – 2.0 (N1 protonation) | The 2-Cl group is electron-withdrawing, significantly lowering the basicity of N1 compared to quinazoline (pKa 3.5). |
Reactivity & Stability Profile
The utility of 2-chloro-5,7-dimethoxyquinazoline lies in its electrophilicity. The C2-position is activated for Nucleophilic Aromatic Substitution (
Regioselectivity (C2 vs. C4)
If the starting material is 2,4-dichloro-5,7-dimethoxyquinazoline , the reactivity order is critical:
-
C4 Position: Typically the most reactive site in quinazolines. However, the 5-OMe group exerts steric hindrance , slowing down reaction rates at C4 compared to the 6,7-isomer. Bulky nucleophiles (e.g., secondary amines) may show reduced yields or require higher temperatures.
-
C2 Position: Reacts after C4 substitution. In the target molecule (where C4=H), C2 is the primary electrophile.
Hydrolytic Stability
-
Acidic Conditions: The methoxy ether linkages are stable to mild acid, but the C2-Cl bond is susceptible to hydrolysis to the quinazolin-2-one (2-hydroxy) species, especially at elevated temperatures (
C). -
Basic Conditions: Moderately stable. Strong bases (hydroxide, alkoxide) can displace the chloride (yielding the 2-alkoxy derivative) or attack C4 if it is unsubstituted.
Experimental Protocols
Synthesis Workflow
The synthesis of the 5,7-isomer requires specific precursors to establish the substitution pattern.
Diagram 1: Synthetic Pathway
Caption: Synthesis of the 2-chloro-5,7-dimethoxyquinazoline scaffold. Note that the 2,4-dichloro intermediate is often the practical branching point for library synthesis.
Standard Protocol (C2-Functionalization)
This protocol describes the displacement of the C2-chlorine by a primary amine.
Reagents:
-
Substrate: 2-Chloro-5,7-dimethoxyquinazoline (1.0 eq)
-
Nucleophile: Primary amine (1.2 eq)
-
Base:
(DIPEA) (2.0 eq)[2] -
Solvent:
-PrOH (Isopropanol) or Dioxane
Procedure:
-
Dissolution: Dissolve the quinazoline substrate in
-PrOH (0.1 M concentration). -
Addition: Add DIPEA followed by the amine.
-
Reflux: Heat the mixture to reflux (
C). Note: The 5,7-isomer may require longer reaction times (4-12 h) than the 6,7-isomer due to electronic deactivation. -
Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting material (
) should disappear, replaced by the more polar amino-product ( ). -
Workup: Cool to RT. If the product precipitates, filter and wash with cold ether. If soluble, evaporate solvent and purify via flash chromatography.
Visualization: Reactivity & Steric Map
The following diagram illustrates the competing electronic and steric forces on the scaffold.
Diagram 2: Reactivity & Steric Influence
Caption: Mechanistic map highlighting the "Peri-Effect" of the 5-methoxy group, which sterically shields the C4 position, altering the standard reactivity profile observed in 6,7-isomers.
References
-
Synthesis of Dimethoxyquinazolines
-
Regioselectivity in Quinazolines
-
Steric Effects in Heterocycles
- Compound Data (Isomer Verification)
Sources
- 1. 2-Chloro-4-amino-6,7-dimethoxyquinazoline | 23680-84-4 [chemicalbook.com]
- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. imperial.ac.uk [imperial.ac.uk]
